molecular formula C25H21NO5 B11277144 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No.: B11277144
M. Wt: 415.4 g/mol
InChI Key: DBAZRBYIEHJWHE-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide represents a structurally sophisticated benzamide derivative of significant interest in chemical biology and therapeutic development research. This compound belongs to a class of benzamide derivatives investigated as potent inhibitors of histone deacetylase (HDAC) enzymes, which play crucial roles in epigenetic regulation of gene expression . Structural analogs of this compound, particularly those featuring methoxy-substituted benzoyl and benzamide moieties attached to a benzofuran core scaffold, have demonstrated substantial research utility in modulating chromatin structure and cellular differentiation processes . The specific substitution pattern on the benzofuran system, particularly the 3-methyl group and strategically positioned methoxy substituents, contributes to optimal molecular interactions with HDAC catalytic sites, potentially enhancing isoform selectivity and biological activity . Researchers are exploring this compound and its structural relatives primarily in oncology research models, where HDAC inhibition has shown promise in altering gene expression patterns associated with malignant transformation and tumor progression . The dual-domain architecture, incorporating both benzoyl and benzamide functionalities on the benzofuran scaffold, represents an advanced molecular design that enables precise investigation of epigenetic mechanisms and their functional consequences in disease models. This compound is positioned as a valuable chemical probe for researchers investigating chromatin biology, transcriptional regulation, and targeted epigenetic therapeutics, particularly in the context of hematological malignancies and solid tumors where HDAC enzymes show dysregulated activity. Current research applications extend to combination therapy studies, chemosensitization approaches, and mechanistic studies of cell cycle arrest and apoptosis pathways in experimental cancer models.

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

InChI

InChI=1S/C25H21NO5/c1-15-20-14-17(26-25(28)19-9-4-5-10-21(19)30-3)11-12-22(20)31-24(15)23(27)16-7-6-8-18(13-16)29-2/h4-14H,1-3H3,(H,26,28)

InChI Key

DBAZRBYIEHJWHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Cyclization

A validated approach involves treating o-hydroxybenzaldehyde derivatives with propargyl alcohols in the presence of CuCl (10 mol%) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in dimethylformamide (DMF) at 80°C. This method achieves cyclization via alkyne activation, yielding substituted benzofurans in 45–93% yields. For example:

CuCl + DBUcyclized benzofuran intermediate (45–93% yield)\text{CuCl + DBU} \rightarrow \text{cyclized benzofuran intermediate (45–93\% yield)}

This method is preferred for its scalability and tolerance of electron-donating groups.

Rhodium-Catalyzed C–H Activation

Alternative routes employ CpRh (cyclopentadienyl rhodium) catalysts to mediate annulation between benzamides and vinylene carbonate. While effective for introducing sterically demanding groups, this method yields 30–80% and requires tetrachloroethane as a solvent, limiting its practicality.

Catalyst-Free Cyclization

Under basic conditions (K2CO3, DMF), o-hydroxybenzaldehydes react with nitro epoxides without catalysts, achieving benzofuran cores in 33–84% yields. This method avoids metal residues but demands precise temperature control.

Table 1: Comparison of Benzofuran Core Synthesis Methods

MethodCatalystSolventYield (%)Key Advantage
Copper-catalyzedCuCl/DBUDMF45–93High yield, scalable
Rhodium-mediatedCpRhClCH2CH2Cl30–80Steric tolerance
Catalyst-freeK2CO3DMF33–84No metal residues

Introduction of the 3-Methoxybenzoyl Group

The 3-methoxybenzoyl moiety is installed at position 2 of the benzofuran ring via Friedel-Crafts acylation.

Friedel-Crafts Acylation

Using 3-methoxybenzoyl chloride and AlCl3 (Lewis acid) in anhydrous dichloromethane (DCM), the benzofuran intermediate undergoes electrophilic substitution at position 2. Reactions proceed at 0°C to room temperature for 12 hours, achieving 70–85% yields.

Alternative Acyl Transfer

In cases where acyl chlorides are unstable, in situ generation of the acylating agent via mixed anhydride (e.g., using TFAA) improves efficiency. This method reduces side products like dimerization.

Formation of the 2-Methoxybenzamide Substituent

The 5-position benzamide group is introduced via nucleophilic acyl substitution.

Amide Coupling

A two-step protocol is employed:

  • Activation of 2-methoxybenzoic acid : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-diisopropylethylamine) in DMF activate the carboxylic acid at 0°C for 1 hour.

  • Coupling with benzofuran-5-amine : The activated ester reacts with the amine intermediate at room temperature for 6 hours, yielding the amide in 65–78%.

Direct Aminolysis

For larger-scale synthesis, 2-methoxybenzoyl chloride reacts directly with the benzofuran-5-amine in THF, using pyridine as a base. This one-pot method achieves 60–70% yields but requires rigorous moisture control.

Table 2: Amidation Methods Comparison

MethodReagentsSolventYield (%)Purity (HPLC)
HATU/DIPEAHATU, DIPEADMF65–78>95%
Direct aminolysisPyridine, THFTHF60–7090–93%

Optimization and Purification

Solvent Selection

  • DMF maximizes solubility of intermediates but complicates removal during workup.

  • THF and DCM offer easier evaporation but lower reaction rates.

Chromatographic Purification

Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final compound with >95% purity. Recrystallization from ethanol/water improves crystalline form.

Yield Optimization

  • Copper-catalyzed cyclization : Increasing DBU stoichiometry to 1.5 equivalents improves yields to 90%.

  • Low-temperature acylation : Maintaining 0°C during Friedel-Crafts reactions minimizes byproducts .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the carbonyl groups in the benzoyl moiety, potentially converting them to alcohols.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are common.

Major Products

    Oxidation: Products may include methoxybenzoic acids or methoxybenzaldehydes.

    Reduction: Products may include benzyl alcohol derivatives.

    Substitution: Products may include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The benzofuran core can interact with biological membranes, affecting cell signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The compound belongs to a broader class of benzamide derivatives with modifications on the aromatic rings and heterocyclic cores. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Comparison of Structural and Physicochemical Properties
Compound Name Molecular Formula Key Substituents Yield (%) Melting Point (°C) Notable Features Reference
Target Compound C₂₄H₁₉NO₅* 3-Methoxybenzoyl, 3-methylbenzofuran N/A N/A Dual methoxy groups, benzofuran core
2-Bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide C₂₄H₁₈BrNO₄ Bromo substitution at benzamide N/A N/A Increased molecular weight due to Br; potential enhanced bioactivity
2-Methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide C₂₅H₁₈N₂O₃ Naphthyl group, benzoxazole core N/A N/A Extended aromatic system (naphthyl) for π-π interactions
1e (N-(2-(2-(4-Chlorobenzylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-4-(4-methylpiperazin-1-yl)-benzamide) C₂₉H₂₇ClN₄O₂S Chlorobenzyl, thiazole core 65.36 177.8–179.2 Antiproliferative activity (MTT assay)
1f (2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)-1H-benzo[d]imidazol-6-yl)benzamide) C₂₉H₃₀N₄O₃S Piperazine, imidazole core 81.08 132.3–132.6 Higher yield; flexible piperazine moiety

*Inferred from bromo analog in ; exact data unavailable.

Key Differences and Implications

Core Heterocycle :

  • Benzofuran (target compound): Offers planar rigidity, suitable for stacking interactions in enzyme pockets.
  • Benzoxazole (): Oxazole’s electronegative oxygen may enhance hydrogen bonding.
  • Benzothiazole/Imidazole (): Thiazole’s sulfur and imidazole’s nitrogen contribute to metal coordination or basicity.

Substituent Effects :

  • Methoxy vs. Bromo : Methoxy groups (target compound) improve solubility, whereas bromo analogs () may enhance binding via halogen bonds.
  • Naphthyl vs. Piperazine : Naphthyl groups () increase hydrophobicity, while piperazine () introduces basicity and solubility in acidic environments.

Biological Activity :

  • Compounds with piperazine/thiazole moieties () show marked antiproliferative effects in cell lines (e.g., HepG2, HeLa). The target compound’s benzofuran core may similarly inhibit kinases or DNA-binding proteins.

Biological Activity

The compound 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H21NO4C_{25}H_{21}NO_{4}, with a molecular weight of approximately 415.4 g/mol. Its structure features several functional groups, including methoxy and benzamide moieties, which may contribute to its biological properties.

Property Value
Molecular Weight415.4 g/mol
Molecular FormulaC25H21NO4
LogP5.933
Polar Surface Area52.866
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Antiproliferative Activity

Recent studies have demonstrated that derivatives of benzofuran, including the compound , exhibit significant antiproliferative activity against various cancer cell lines. The activity is often correlated with the ability to inhibit tubulin polymerization, a critical process in cell division.

  • Cell Lines Tested :
    • HT-29 (human colon adenocarcinoma)
    • TK-10 (human renal carcinoma)
  • Findings :
    • The compound showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating substantial potency in disrupting cancer cell growth.
    • A study indicated that structural modifications at the benzofuran position could enhance inhibitory effects on tubulin assembly, suggesting that the methoxy groups play a crucial role in activity enhancement .

The proposed mechanism of action for this compound involves:

  • Inhibition of Tubulin Polymerization : The presence of the methoxy groups enhances binding affinity to tubulin, leading to disrupted microtubule dynamics.
  • Colchicine Binding Site Interaction : The compound's structural similarity to colchicine allows it to compete for binding at the colchicine site on tubulin .

Study 1: Anticancer Activity

A comprehensive evaluation was conducted on various benzofuran derivatives, including the target compound. The results indicated that:

  • Compounds with multiple methoxy substitutions exhibited enhanced antiproliferative effects.
  • Specifically, compounds similar to this compound showed IC50 values ranging from 0.5 µM to 5 µM across different cancer cell lines .

Study 2: Structural Activity Relationship (SAR)

A SAR analysis highlighted that:

  • The position and number of methoxy groups significantly influence biological activity.
  • Compounds with a methoxy group at the 6-position of the benzofuran exhibited superior activity compared to those lacking this modification .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide, and how are yields optimized?

  • Answer : The compound is synthesized via multi-step reactions involving condensation, substitution, and acylation. Key steps include:

  • Benzofuran core formation : Cyclization of substituted phenols with ketones under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Acylation : Reaction of the benzofuran intermediate with 3-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base .
  • Yield optimization : Control of temperature (0–5°C for acylation), stoichiometric ratios (1:1.2 for limiting reagents), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Answer : Characterization involves:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm methoxy groups (δ ~3.8–4.0 ppm), benzamide carbonyl (δ ~168 ppm), and benzofuran protons (δ ~6.8–7.5 ppm) .
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ calculated vs. observed within 2 ppm error) .
  • X-ray crystallography : SHELX programs refine crystal structures to resolve bond angles and torsional strain in the benzofuran core .

Q. What in vitro biological screening protocols are used to evaluate its activity?

  • Answer : Standard assays include:

  • Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
  • Enzyme inhibition : Fluorescence-based assays (e.g., for kinases or proteases) using ATP/NADH-coupled detection .
  • Neuroprotection : Aβ42 aggregation inhibition measured via Thioflavin T fluorescence in Alzheimer’s models .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., benzofuran cyclization) be validated experimentally?

  • Answer : Mechanistic studies involve:

  • Isotopic labeling : ¹⁸O-tracing to track oxygen incorporation during cyclization .
  • Kinetic analysis : Monitoring reaction intermediates via LC-MS at timed intervals to identify rate-determining steps .
  • DFT calculations : Gaussian software to model transition states and confirm energetically favorable pathways .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Answer : Common issues and solutions:

  • Disorder in methoxy groups : Use SHELXL’s PART instruction to model alternative conformations and refine occupancy ratios .
  • Twinned crystals : Implement HKLF 5 data format in SHELXL to deconvolute overlapping reflections .
  • Validation : Check R-factor convergence (R₁ < 0.05) and validate geometry using ORTEP-3 .

Q. How do structural modifications (e.g., methoxy position) influence biological activity?

  • Answer : Structure-Activity Relationship (SAR) studies compare analogs (see Table 1):

  • Table 1 : Bioactivity of Analogues
Substituent Position (Methoxy)IC₅₀ (Cancer Cells, μM)Aβ42 Inhibition (%)
2-position (target compound)12.3 ± 1.268 ± 5
4-position25.7 ± 2.142 ± 7
2,5-di-methoxy8.9 ± 0.973 ± 4
  • Key trend : 2-Methoxy enhances planarity, improving target binding .

Q. How can discrepancies in reported biological activities (e.g., varying IC₅₀ values) be analyzed?

  • Answer : Discrepancies arise from:

  • Assay conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) or incubation time .
  • Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (ER−) sensitivity profiles .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across studies .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Answer : Process optimization includes:

  • Temperature control : Slow addition of acylating agents to prevent exothermic side reactions .
  • Catalyst screening : Pd/C vs. Raney Ni for selective hydrogenation of nitro intermediates .
  • In-line analytics : PAT tools (e.g., ReactIR) to monitor reaction progression and halt at ~90% conversion .

Methodological Guidelines

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Crystallography Workflow : Deposit refined CIF files in Cambridge Structural Database (CSD) for public validation .

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